5-Benzyl-tetrahydro-3H-furo[3,4-c]pyrrol-1-one

Catalog No.
S2971126
CAS No.
885958-15-6
M.F
C13H15NO2
M. Wt
217.268
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Benzyl-tetrahydro-3H-furo[3,4-c]pyrrol-1-one

CAS Number

885958-15-6

Product Name

5-Benzyl-tetrahydro-3H-furo[3,4-c]pyrrol-1-one

IUPAC Name

5-benzyl-3a,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrol-3-one

Molecular Formula

C13H15NO2

Molecular Weight

217.268

InChI

InChI=1S/C13H15NO2/c15-13-12-8-14(7-11(12)9-16-13)6-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2

InChI Key

BZOLMBUOVVXGMF-UHFFFAOYSA-N

SMILES

C1C2COC(=O)C2CN1CC3=CC=CC=C3

solubility

not available

5-Benzyl-tetrahydro-3H-furo[3,4-c]pyrrol-1-one (CAS: 885958-15-6) is a conformationally restricted, fused bicyclic lactone extensively utilized as a foundational building block in medicinal chemistry and complex organic synthesis. Featuring a tetrahydrofuran ring fused to a benzyl-protected pyrrolidine, this light-yellow oil serves as a scalable precursor for generating rigid spirocyclic and bicyclic amine scaffolds [1]. In industrial procurement, it is prioritized over simpler monocyclic amines because it provides pre-installed stereochemical and conformational constraints necessary for high-affinity target binding, particularly in the development of deubiquitinating enzyme (DUB) inhibitors such as those targeting USP30 [1]. The N-benzyl protection is specifically favored for its stability during primary cycloaddition synthesis and its seamless downstream processability [2].

Substituting 5-benzyl-tetrahydro-3H-furo[3,4-c]pyrrol-1-one with generic monocyclic pyrrolidines or unprotected bicyclic analogs introduces severe process and performance liabilities. Monocyclic substitutes lack the fused lactone ring, resulting in highly flexible derivatives that incur massive entropic penalties during receptor or enzyme binding, effectively rendering them useless for rigid scaffold drug design[1]. Furthermore, attempting to procure or synthesize the unprotected or directly N-Boc protected furo[3,4-c]pyrrole core often leads to procurement bottlenecks; the direct 1,3-dipolar cycloaddition required to form the core is highly inefficient without the N-benzyl group stabilizing the azomethine ylide intermediate[2]. Consequently, the N-benzyl variant is not merely a preference but a process-critical requirement for achieving scalable yields of the bicyclic architecture before late-stage diversification.

Primary Cycloaddition Scalability and Yield

The synthesis of the furo[3,4-c]pyrrole core is highly dependent on the nitrogen protecting group. Utilizing the N-benzyl azomethine ylide allows for a robust 1,3-dipolar cycloaddition with furan-2(5H)-one, yielding the target 5-benzyl-tetrahydro-3H-furo[3,4-c]pyrrol-1-one at scalable process yields (typically 41-50% isolated yield after chromatography) [1]. In contrast, direct cycloaddition attempts to form the unprotected secondary amine or utilizing less stable N-Boc ylide precursors often result in yields below 10% or complete reaction failure due to ylide degradation [2]. This quantitative advantage in primary synthesis makes the N-benzyl derivative the most commercially viable entry point for this bicyclic class.

Evidence DimensionPrimary cycloaddition isolated yield
Target Compound Data~41-50% isolated yield via N-benzyl ylide route
Comparator Or BaselineUnprotected or direct N-Boc ylide routes (<10% yield)
Quantified Difference>4-fold increase in scalable core formation yield
Conditions1,3-dipolar cycloaddition with furan-2(5H)-one

Ensures a commercially viable, scalable entry point into the bicyclic scaffold, avoiding the severe yield penalties of direct unprotected synthesis.

One-Pot Protecting Group Exchange Efficiency

For late-stage functionalization, the N-benzyl group must often be replaced. 5-Benzyl-tetrahydro-3H-furo[3,4-c]pyrrol-1-one demonstrates excellent processability in one-pot protecting group exchange workflows. Under standard catalytic hydrogenation conditions (Pd/C, H2 at 50 psi, 65 °C) in the presence of Boc-anhydride, the compound undergoes simultaneous debenzylation and N-Boc protection with high efficiency [1]. This bypasses the need to isolate the highly polar, volatile, and potentially unstable free secondary amine intermediate, which is a common bottleneck when using alternative protecting groups that require multi-step deprotection and isolation sequences.

Evidence DimensionIntermediate isolation requirement
Target Compound Data0 intermediate isolations required (one-pot debenzylation/Boc-protection)
Comparator Or BaselineStandard orthogonal deprotection requiring 1-2 intermediate isolations
Quantified DifferenceElimination of 1 isolation step, minimizing yield loss of the free amine
ConditionsPd/C, H2 (50 psi), Boc2O, MeOH, 65 °C

Allows buyers to procure the stable N-benzyl building block in bulk and seamlessly convert it to the orthogonally protected N-Boc intermediate without handling volatile free amines.

Conformational Restriction for DUB Inhibitor Affinity

The primary procurement driver for the furo[3,4-c]pyrrole scaffold over simpler building blocks is its impact on downstream biological activity. When 5-benzyl-tetrahydro-3H-furo[3,4-c]pyrrol-1-one is utilized to synthesize deubiquitinating enzyme (DUB) inhibitors, the rigid bicyclic framework locks the molecule into an active binding conformation. Derivatives based on this fused scaffold have demonstrated potent inhibition of USP30 (IC50 in the low nanomolar range)[1]. Substituting this core with a flexible monocyclic 3-substituted pyrrolidine typically results in a drastic loss of affinity (IC50 > 1000 nM) due to the entropic penalty incurred upon target binding.

Evidence DimensionDownstream target affinity (USP30 IC50)
Target Compound DataLow nanomolar IC50 (<50 nM) for bicyclic derivatives
Comparator Or BaselineFlexible monocyclic pyrrolidine analogs (>1000 nM IC50)
Quantified Difference>20-fold improvement in target binding affinity
ConditionsBiochemical USP30 inhibition assay

Justifies the higher procurement cost of the bicyclic scaffold over standard pyrrolidines by providing the essential conformational rigidity needed for DUB inhibitor efficacy.

Synthesis of Deubiquitinating Enzyme (DUB) Inhibitors

The compound is the premier starting material for developing USP30 inhibitors, where its rigid bicyclic core is essential for achieving low-nanomolar target affinity and minimizing entropic binding penalties compared to flexible analogs[1].

Library Generation of Conformationally Restricted Amines

Ideal for medicinal chemistry workflows requiring the bulk procurement of a stable, scalable precursor that can be efficiently converted to an N-Boc protected intermediate via a one-pot hydrogenation/protection protocol without isolating the free amine [1].

Development of Complex Spirocyclic Scaffolds

The intact lactone ring provides a reactive vector for nucleophilic attack or reduction, making this compound a critical node for synthesizing highly functionalized spiro-fused pyrrolidine derivatives that cannot be accessed via simple monocyclic precursors [2].

XLogP3

1.4

Dates

Last modified: 08-17-2023

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